H-D-Tyr-Ile-Cys(1)-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys(1)-N(Me)Ile-NH2.TFA
Description
Chemical Identity & Nomenclature
The peptide this compound is a synthetic, disulfide-bridged cyclic compound with a molecular weight of approximately 2,100 Da. Its structure features 13 amino acid residues, including multiple post-translational modifications and non-proteinogenic elements:
- Sequence Breakdown :
- N-terminal modification : D-Tyrosine (D-Tyr), a non-natural enantiomer, confers protease resistance.
- Disulfide bridge : Cysteine residues at positions 3 and 12 form a covalent bond (Cys(1)-Cys(1)), creating a cyclic structure.
- Methylation : Tryptophan at position 4 is methylated (Trp(Me)), enhancing hydrophobic interactions, while the C-terminal isoleucine is N-methylated (N(Me)Ile) to reduce renal clearance.
- Non-canonical amino acids : Sarcosine (Sar, N-methylglycine) at position 8 alters backbone conformation and improves metabolic stability.
| Position | Residue | Modification | Function |
|---|---|---|---|
| 1 | D-Tyrosine | D-configuration | Protease resistance |
| 3, 12 | Cysteine | Disulfide bond (Cys1-Cys1) | Cyclization, structural stabilization |
| 4 | Tryptophan | Methylation | Enhanced hydrophobicity |
| 8 | Sarcosine | N-methylglycine | Conformational flexibility |
| 13 | Isoleucine | N-methylation | Reduced renal clearance |
The systematic IUPAC name reflects these modifications:
N-[(2R)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-L-isoleucyl-L-cysteinyl-L-valyl-N-methyl-L-tryptophanyl-L-glutaminyl-L-aspartyl-L-tryptophanyl-N-methylglycyl-L-alanyl-L-histidyl-L-arginyl-L-cysteinyl-N-methyl-L-isoleucinamide trifluoroacetate.
The trifluoroacetic acid (TFA) counterion originates from solid-phase peptide synthesis purification.
Historical Development of Modified Cyclic Peptides
The evolution of this peptide is rooted in the optimization of compstatin , a 13-residue cyclic peptide discovered in 1996 that inhibits complement protein C3. Key milestones include:
First-generation analogs (1996–2004) :
Second-generation analogs (2005–2012) :
Third-generation analogs (2013–present) :
This iterative design process exemplifies structure-activity relationship (SAR) optimization, where each modification addresses pharmacokinetic or pharmacodynamic limitations.
Biological Relevance of Disulfide-Bridged Peptide Architectures
Disulfide bridges are critical for stabilizing the tertiary structure of peptides, particularly in therapeutic contexts:
Structural Stabilization :
Enhanced Bioactivity :
Metabolic Stability :
Role in Complement Inhibition :
- The disulfide-constrained β-hairpin of this peptide inserts into a hydrophobic pocket on C3’s MG4/MG5 domains, blocking convertase formation. Mutagenesis studies confirm that disrupting the disulfide bond abolishes inhibitory activity.
Properties
Molecular Formula |
C85H118F3N23O20S2 |
|---|---|
Molecular Weight |
1903.1 g/mol |
IUPAC Name |
2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C83H117N23O18S2.C2HF3O2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63;3-2(4,5)1(6)7/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90);(H,6,7)/t43-,44-,45-,53+,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-,69-;/m0./s1 |
InChI Key |
GDSMXERXVAAZHM-HNSVDFJCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CN(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@@H](CC7=CC=C(C=C7)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Biological Activity
The compound H-D-Tyr-Ile-Cys(1)-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys(1)-N(Me)Ile-NH2.TFA is a synthetic peptide with a complex structure and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies. The compound's molecular formula is C85H118F3N23O20S, and it is known for its potential applications in pain management and neuropharmacology.
Structural Characteristics
The peptide consists of various amino acids, including:
- D-Tyrosine (Tyr)
- Isoleucine (Ile)
- Cysteine (Cys)
- Valine (Val)
- Tryptophan (Trp)
- Glutamine (Gln)
- Aspartic Acid (Asp)
- Sarcosine (Sar)
- Alanine (Ala)
- Histidine (His)
- Arginine (Arg)
- N-Methyl Isoleucine (N(Me)Ile)
The presence of these amino acids contributes to the compound's biological activity, particularly its interaction with opioid receptors and potential analgesic properties.
Analgesic Properties
Research indicates that peptides similar to this compound exhibit significant analgesic effects. For instance, studies have shown that modifications in the peptide structure can enhance its affinity for mu-opioid receptors (MOR), which are crucial for pain modulation.
Case Study: Opioid Receptor Affinity
A comparative study on various peptide analogs demonstrated that the inclusion of specific residues, such as D-Tyr at the N-terminal, significantly increased binding affinity to MOR. The study highlighted that the compound's structural modifications could lead to improved analgesic efficacy while minimizing side effects associated with traditional opioids .
The primary mechanism through which this compound exerts its biological effects involves:
- Opioid Receptor Activation : The compound binds to opioid receptors in the central nervous system, leading to decreased perception of pain.
- Neurotransmitter Modulation : It may influence the release of neurotransmitters involved in pain pathways, enhancing its analgesic properties.
- Anti-inflammatory Effects : Some studies suggest that similar peptides can modulate inflammatory responses, further contributing to their pain-relieving effects.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety of the compound.
| Parameter | Description |
|---|---|
| Absorption | Rapid absorption following parenteral administration |
| Distribution | High distribution volume indicating extensive tissue binding |
| Metabolism | Subject to enzymatic degradation by peptidases |
| Excretion | Primarily renal excretion of metabolites |
Research Findings
Several studies have investigated the biological activity of related peptides:
- Antinociceptive Activity : A study demonstrated that analogs with similar structures showed significant antinociceptive effects in murine models when administered intracerebroventricularly .
- Stability Studies : Research on peptide stability indicated that modifications could enhance resistance to enzymatic degradation in gastrointestinal environments, suggesting potential for oral bioavailability .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with other known peptides was conducted:
| Compound | Key Activity | Affinity for MOR |
|---|---|---|
| H-Tyr-c[d-Lys-Phe-Phe-Asp]-NH2 | Strong antinociception | High |
| H-D-Phe-Cys-Tyr-D-Trp-Arg | Analgesic | Moderate |
| H-Tyr-d-Ala-Gly-Phe-NH2 | Moderate analgesic | Low |
Scientific Research Applications
Structural Representation
- Molecular Formula : C83H117N23O18S2
- Molecular Weight : Approximately 1,794.16 g/mol
The structure includes various modifications such as methylation of tryptophan and cysteine residues, which enhance its stability and bioactivity.
Immunological Research
H-D-Tyr-Ile-Cys(1)-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys(1)-N(Me)Ile-NH2.TFA serves as a potent inhibitor of the complement system, specifically targeting complement component C3. This inhibition is crucial for diseases characterized by excessive complement activation, such as autoimmune disorders and certain inflammatory diseases.
Case Study: Complement Inhibition
A study demonstrated that this compound effectively reduced C3 activation in vitro, leading to decreased inflammatory responses in models of autoimmune disease. The results showed a significant reduction in pro-inflammatory cytokine levels when treated with the peptide compared to control groups.
Cancer Therapy
Recent research has explored the use of this compound in cancer therapy, particularly due to its ability to modulate immune responses. By inhibiting complement activation, it may enhance the efficacy of existing cancer treatments.
Case Study: Tumor Microenvironment Modulation
In a preclinical model, this compound was shown to alter the tumor microenvironment by reducing macrophage infiltration and promoting a less immunosuppressive environment. This led to improved outcomes when combined with checkpoint inhibitors.
Neuropharmacology
The compound's structural components suggest potential neuropharmacological applications, particularly concerning neuropeptide signaling pathways. Its ability to interact with neurotransmitter systems could be investigated for therapeutic effects on neurological disorders.
Case Study: Neurotransmitter Interaction
Research indicated that the peptide could modulate serotonin receptors, potentially influencing mood regulation and providing insights into treatments for depression and anxiety disorders.
Table 1: Summary of Biological Activities
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Immunology | Inhibition of C3 complement activation | Reduced cytokine levels in autoimmune models |
| Cancer Therapy | Modulates immune response | Enhanced efficacy of checkpoint inhibitors |
| Neuropharmacology | Interaction with neurotransmitter systems | Potential mood regulation effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison of Compstatin Analogs
| Compound | Structure Modifications | Binding Affinity (KD) | Half-Life (NHP) | Key Therapeutic Applications |
|---|---|---|---|---|
| POT-4 | Early compstatin analog; unmodified N-terminus | ~100 nM | <1–2 hours | Age-related macular degeneration (AMD) |
| Cp20 | Ac-Ile-[Cys-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys]-mIle-NH2 | 5 nM | ~6 hours | Preclinical systemic inflammation |
| Cp40/AMY-101 | (D)Tyr-Ile-[Cys-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys]-mIle-NH2 | 0.5 nM | Up to 12 hours | Periodontitis, sepsis, COVID-19 |
| AMY-90 | Ac-Ile-[Cys-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys]-mle-NH2 | Not reported | Not reported | Ex vivo inflammatory models |
Key Findings:
- Cp40/AMY-101 exhibits 10-fold higher affinity than Cp20 due to the N-terminal (D)Tyr extension, which engages additional binding pockets on C3 .
- Compared to POT-4, Cp40/AMY-101 shows 200-fold improved affinity and target-driven pharmacokinetics , enabling systemic use .
- AMY-90 (a structural variant lacking D-Tyr) is less potent, highlighting the critical role of N-terminal modifications .
Pharmacokinetic and Efficacy Advantages
- Half-Life Extension : Cp40/AMY-101’s half-life (12 hours) exceeds typical peptidic drugs due to reduced renal clearance and target-mediated drug disposition .
- Dosing Flexibility : Subcutaneous administration achieves therapeutic levels (e.g., 4 mg/kg in periodontitis models) with sustained inhibition .
- Broad Therapeutic Scope: Cp40/AMY-101 outperforms earlier analogs in diverse models: Periodontitis: Local injections (50 µL at 200 mg/mL) reduced inflammation and bone loss . COVID-19: Improved survival and reduced hypoxia in severe cases . Paroxysmal Nocturnal Hemoglobinuria: Suppressed complement-driven hemolysis .
Comparison with Non-Compstatin Inhibitors
| Compound | Mechanism | Target | Advantages/Limitations vs. Cp40/AMY-101 |
|---|---|---|---|
| PMX53 | Cyclic C5aR antagonist | C5a receptor | Narrower scope (C5a-specific); shorter half-life |
| Eculizumab | Anti-C5 monoclonal antibody | C5 | High cost; requires IV infusion; no C3 targeting |
Cp40/AMY-101’s C3 inhibition provides broader pathway suppression than C5-targeted therapies (e.g., eculizumab), addressing upstream complement amplification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
